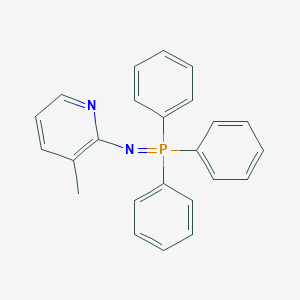

![molecular formula C8H13FN3O12P3S B136840 [(2R,5S)-5-(6-amino-5-fluoro-2,4-dioxo-1H-pyrimidin-3-yl)-1,3-oxathiolan-2-yl]methyl-[hydroxy(phosphonooxy)phosphoryl]oxyphosphinic acid CAS No. 145819-92-7](/img/structure/B136840.png)

[(2R,5S)-5-(6-amino-5-fluoro-2,4-dioxo-1H-pyrimidin-3-yl)-1,3-oxathiolan-2-yl]methyl-[hydroxy(phosphonooxy)phosphoryl]oxyphosphinic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

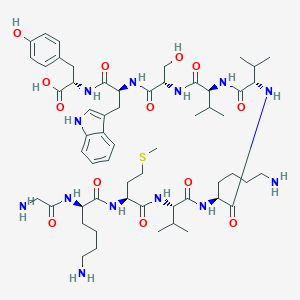

Emtricitabine 5’-triphosphate is the active triphosphate form of emtricitabine, a nucleoside reverse transcriptase inhibitor. Emtricitabine is a cytidine analogue used primarily in the treatment and prophylaxis of HIV-1 infection. The compound works by inhibiting the reverse transcriptase enzyme, which is crucial for the replication of HIV .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Emtricitabine is synthesized through a multi-step process involving the conversion of cytidine to its fluorinated analogue. The synthesis typically involves the following steps:

Fluorination: Cytidine is fluorinated to produce 5-fluorocytidine.

Cyclization: The fluorinated cytidine undergoes cyclization to form the oxathiolane ring.

Phosphorylation: The final step involves the phosphorylation of emtricitabine to produce emtricitabine 5’-triphosphate.

Industrial Production Methods: Industrial production of emtricitabine 5’-triphosphate involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes stringent quality control measures to meet pharmaceutical standards .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Emtricitabin-5’-Triphosphat unterliegt hauptsächlich Phosphorylierungs- und Dephosphorylierungsreaktionen. Es kann aufgrund des Vorhandenseins des Fluoratoms auch an Substitutionsreaktionen teilnehmen.

Häufige Reagenzien und Bedingungen:

Phosphorylierung: Umfasst typischerweise die Verwendung von Phosphorylierungsmitteln wie Phosphorsäure oder ihren Derivaten.

Substitution: Reaktionen mit Nucleophilen können zu einer Substitution an der Fluorposition führen.

Hauptprodukte:

Phosphorylierung: Erzeugt Emtricitabin-5’-Triphosphat.

Substitution: Kann zu verschiedenen substituierten Cytidinanaloga führen.

Wissenschaftliche Forschungsanwendungen

Emtricitabin-5’-Triphosphat hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Referenzverbindung in der Untersuchung von Nukleosidanaloga und deren Wechselwirkungen mit Enzymen.

Biologie: In der Forschung über virale Replikationsmechanismen und die Entwicklung von antiviralen Therapien eingesetzt.

Medizin: Unverzichtbar bei der Entwicklung von antiretroviralen Medikamenten zur Behandlung von HIV-1-Infektionen.

Industrie: Wird bei der Herstellung von pharmazeutischen Formulierungen zur HIV-Behandlung eingesetzt.

5. Wirkmechanismus

Emtricitabin-5’-Triphosphat entfaltet seine Wirkung, indem es das Enzym HIV-1-Reverse-Transkriptase hemmt. Es konkurriert mit dem natürlichen Substrat, Desoxycytidin-5'-Triphosphat, um den Einbau in die virale DNA-Kette. Nach dem Einbau bewirkt es eine Kettenabbruchreaktion, die die virale Replikation effektiv stoppt. Dieser Mechanismus beinhaltet die Bindung von Emtricitabin-5’-Triphosphat an die aktive Stelle des Enzyms Reverse Transkriptase und verhindert so die Addition weiterer Nukleotide .

Ähnliche Verbindungen:

Lamivudin: Ein weiterer Nukleosid-Reverse-Transkriptase-Inhibitor mit einem ähnlichen Wirkmechanismus.

Zidovudin: Ein Thymidinanalogon, das zur Behandlung von HIV-1-Infektionen eingesetzt wird.

Einzigartigkeit: Emtricitabin-5’-Triphosphat ist durch seine Fluorsubstitution einzigartig, die seine Bindungsaffinität zum Enzym Reverse Transkriptase erhöht und seine Wirksamkeit steigert. Darüber hinaus ermöglicht seine lange intrazelluläre Halbwertszeit eine einmal tägliche Dosierung, was die Einhaltung der Behandlung durch den Patienten verbessert .

Wirkmechanismus

Emtricitabine 5’-triphosphate exerts its effects by inhibiting the HIV-1 reverse transcriptase enzyme. It competes with the natural substrate, deoxycytidine 5’-triphosphate, for incorporation into the viral DNA chain. Once incorporated, it causes chain termination, effectively halting viral replication. This mechanism involves the binding of emtricitabine 5’-triphosphate to the active site of the reverse transcriptase enzyme, preventing the addition of further nucleotides .

Vergleich Mit ähnlichen Verbindungen

Lamivudine: Another nucleoside reverse transcriptase inhibitor with a similar mechanism of action.

Zidovudine: A thymidine analogue used in the treatment of HIV-1 infection.

Tenofovir: A nucleotide reverse transcriptase inhibitor used in combination with emtricitabine for HIV treatment.

Uniqueness: Emtricitabine 5’-triphosphate is unique due to its fluorine substitution, which enhances its binding affinity to the reverse transcriptase enzyme and increases its potency. Additionally, its long intracellular half-life allows for once-daily dosing, improving patient adherence to treatment .

Eigenschaften

CAS-Nummer |

145819-92-7 |

|---|---|

Molekularformel |

C8H13FN3O12P3S |

Molekulargewicht |

487.19 g/mol |

IUPAC-Name |

[(2R,5S)-5-(6-amino-5-fluoro-2,4-dioxo-1H-pyrimidin-3-yl)-1,3-oxathiolan-2-yl]methyl-[hydroxy(phosphonooxy)phosphoryl]oxyphosphinic acid |

InChI |

InChI=1S/C8H13FN3O12P3S/c9-5-6(10)11-8(14)12(7(5)13)3-2-28-4(22-3)1-25(15,16)23-27(20,21)24-26(17,18)19/h3-4H,1-2,10H2,(H,11,14)(H,15,16)(H,20,21)(H2,17,18,19)/t3-,4+/m0/s1 |

InChI-Schlüssel |

HMDQWIZLWLZUAZ-IUYQGCFVSA-N |

SMILES |

C1C(OC(S1)CP(=O)(O)OP(=O)(O)OP(=O)(O)O)N2C(=O)C(=C(NC2=O)N)F |

Isomerische SMILES |

C1[C@H](O[C@H](S1)CP(=O)(O)OP(=O)(O)OP(=O)(O)O)N2C(=O)C(=C(NC2=O)N)F |

Kanonische SMILES |

C1C(OC(S1)CP(=O)(O)OP(=O)(O)OP(=O)(O)O)N2C(=O)C(=C(NC2=O)N)F |

Synonyme |

Triphosphoric acid, P-[[5-(4-amino-5-fluoro-2-oxo-1(2H)-pyrimidinyl)-1,3-oxathiolan-2-yl]methyl] ester, (2R-cis)-_x000D_ 1,3-Oxathiolane, triphosphoric acid deriv._x000D_ Emtricitabine 5'-triphosphate_x000D_ Emtricitabine triphosphate |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-4-[2-[3-hydroxy-4-[(4Z,6E,12E,14E)-10-hydroxy-3,15-dimethoxy-7,9,11,13-tetramethyl-16-oxo-1-oxacyclohexadeca-4,6,12,14-tetraen-2-yl]pentan-2-yl]-2-methoxy-5,6-dimethyloxan-4-yl]oxy-4-oxobut-2-enoic acid](/img/structure/B136780.png)